molecular formula C10H8N4O3 B2603839 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 478041-21-3

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B2603839
CAS No.: 478041-21-3
M. Wt: 232.199
InChI Key: BIJZZUVUMDOQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a nitro-substituted triazole ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid.

    Coupling with Phenyl Group: The nitro-substituted triazole is coupled with a phenyl group through a suitable coupling reaction.

    Formation of Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of materials with specific properties, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-nitro-1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
  • 1-[4-(4-nitro-1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one
  • 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]propan-1-one

Uniqueness

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of the ethanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZZUVUMDOQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.